tert-butyl 6-(bromomethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
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Overview
Description
Tert-butyl 6-(bromomethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This compound, in particular, features a tert-butyl ester group, a bromomethyl group, and a methyl group attached to the isoquinoline core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(bromomethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(bromomethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carbonyl compounds or reduction reactions to form alcohols or amines.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Ester Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 6-(bromomethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 6-(bromomethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate depends on its specific application and the target molecule it interacts with. Generally, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-(chloromethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Tert-butyl 6-(hydroxymethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
Tert-butyl 6-(aminomethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate: Similar structure but with an aminomethyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in tert-butyl 6-(bromomethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate makes it a highly reactive intermediate, suitable for various nucleophilic substitution reactions. This reactivity distinguishes it from similar compounds with less reactive substituents, making it a valuable compound in synthetic organic chemistry.
Properties
Molecular Formula |
C16H22BrNO2 |
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Molecular Weight |
340.25 g/mol |
IUPAC Name |
tert-butyl 6-(bromomethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-11-7-14-10-18(15(19)20-16(2,3)4)6-5-12(14)8-13(11)9-17/h7-8H,5-6,9-10H2,1-4H3 |
InChI Key |
HVTCIJHAEKINQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN(C2)C(=O)OC(C)(C)C)C=C1CBr |
Origin of Product |
United States |
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